2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-9-18-21-10-15(11-25(18)23-14)5-4-8-20-19(26)12-24-13-22-16-6-2-3-7-17(16)24/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQVIPAPNISPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole or pyrazolopyrimidine rings .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzodiazole moiety and a pyrazolo-pyrimidine derivative. Its molecular formula is , and it exhibits properties that may influence various biological pathways.
Anticancer Properties
Research indicates that 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide demonstrates promising anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cells through the modulation of specific signaling pathways involved in cell growth and apoptosis. For instance, it has been noted to affect the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems and exhibit antioxidant properties that can protect neurons from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role in disease progression.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. It was found to reduce amyloid-beta-induced toxicity in neuronal cultures, suggesting a potential therapeutic role in mitigating cognitive decline associated with neurodegeneration.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of MAPK/ERK pathway | Reduced tumor proliferation |
| Neuroprotection | Antioxidant activity; receptor modulation | Decreased neuronal oxidative stress |
| Anti-inflammatory | Modulation of inflammatory cytokines | Reduced inflammation markers |
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Structural Advantages
- Heterocyclic Diversity : The benzodiazole and pyrazolopyrimidine groups may offer dual modes of action, combining intercalation (benzodiazole) and enzyme inhibition (pyrimidine).
- Propyl Chain Flexibility : The three-carbon linker may enhance conformational adaptability for target binding compared to rigid analogs.
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis likely parallels methods in and , such as azide-based cyclization or amide coupling.
- Activity Prediction : Based on triazolopyrimidine data, the methyl group on the pyrazolo-pyrimidine ring may improve lipid solubility, enhancing membrane penetration.
- Limitations : Direct activity data for the target compound are unavailable, necessitating further empirical validation.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into two key components: the benzodiazole moiety and the pyrazolo-pyrimidine side chain. This unique combination is thought to contribute to its biological properties.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
Research suggests that this compound may interact with specific molecular targets, influencing various biological pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for receptors linked to neurotransmission and inflammation.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human leukemia cells by activating caspase pathways.
- Antimicrobial Properties : In vitro tests reveal that it possesses antimicrobial activity against a range of bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, possibly through the modulation of oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in leukemia cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Neuroprotective | Reduces oxidative stress in neurons |
Detailed Research Findings
-
Anticancer Studies :
- A study published in Cancer Research demonstrated that 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide significantly reduced cell viability in human leukemia cells (HL-60) with an IC50 value of 15 µM. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels.
-
Antimicrobial Studies :
- Research conducted by Journal of Antimicrobial Chemotherapy reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity.
-
Neuroprotective Studies :
- A study in Neuroscience Letters highlighted the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its potential use in neurodegenerative diseases.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of core intermediates (e.g., benzodiazole and pyrazolopyrimidine derivatives). Key steps include:
- Coupling reactions : The benzodiazole and pyrazolopyrimidine moieties are linked via a propyl spacer using nucleophilic substitution or reductive amination. For example, sodium triacetoxyborohydride (STAB) is effective in reductive amination to form the acetamide bond .
- Microwave-assisted synthesis : Microwave irradiation accelerates reactions that traditionally require prolonged heating, improving yields (e.g., cyclization of pyrazolo[1,5-a]pyrimidine derivatives) .
- Purification : Chromatography (e.g., flash chromatography with gradients of MeOH in ethyl acetate) or recrystallization ensures high purity .
Advanced: How can researchers resolve conflicting biological activity data for this compound in different assay systems?
Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility, or metabolic stability). Methodological strategies include:
- Orthogonal assays : Validate activity using multiple techniques (e.g., enzymatic assays, cell viability tests, and in vivo models) to confirm target engagement .
- Purity verification : Use HPLC or LC-MS to rule out impurities affecting bioactivity .
- Solubility optimization : Adjust co-solvents (e.g., DMSO or cyclodextrins) to ensure consistent compound delivery .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for the benzodiazole and pyrazolopyrimidine groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, ensuring structural accuracy .
Advanced: What strategies improve reaction yields during the coupling of intermediates in the synthesis?
Answer:
- Catalyst optimization : Use STAB for reductive amination or Pd catalysts for cross-coupling reactions to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
- Temperature control : Stepwise heating (e.g., reflux in ethanol or toluene) prevents side reactions during cyclization .
Basic: Which functional groups in this compound are most influential for its biological activity?
Answer:
- Benzodiazole moiety : Contributes to π-π stacking and hydrogen bonding with target proteins (e.g., kinases or receptors) .
- Pyrazolo[1,5-a]pyrimidine core : Enhances metabolic stability and modulates electronic properties for target selectivity .
- Acetamide linker : Provides conformational flexibility for optimal binding .
Advanced: How can solubility limitations in aqueous assays be addressed methodologically?
Answer:
- Co-solvent systems : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or ester groups to improve hydrophilicity, which are cleaved in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Basic: What crystallographic methods are used to analyze this compound’s structure?
Answer:
- Single-crystal X-ray diffraction : Resolves 3D atomic arrangements; SHELXL refines data to calculate bond angles and torsional strain .
- Powder XRD : Assesses crystallinity and polymorphism, critical for reproducibility in biological testing .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
- Substituent variation : Modify the methyl group on the pyrazolopyrimidine or benzodiazole rings to explore steric and electronic effects .
- Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to prioritize synthetic targets .
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance potency or pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
